cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime
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Overview
Description
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a quinoline moiety, and a benzyloxime functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the cyclopropyl group, and the final attachment of the benzyloxime group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyloxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction can produce different reduced derivatives .
Scientific Research Applications
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone
- Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-methyloxime
- Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-ethyloxime
Uniqueness
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-1-cyclopropyl-1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)-N-phenylmethoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-14-17-9-20-21(26-13-25-20)10-19(17)23-11-18(14)22(16-7-8-16)24-27-12-15-5-3-2-4-6-15/h2-6,9-11,16H,7-8,12-13H2,1H3/b24-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCFUOFPIKDKQO-ZNTNEXAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=NOCC4=CC=CC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC2=CC3=C(C=C12)OCO3)/C(=N/OCC4=CC=CC=C4)/C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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